molecular formula C22H20FNO4 B3989535 2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3989535
M. Wt: 381.4 g/mol
InChI Key: LXTURNIZHOAXNH-UHFFFAOYSA-N
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Description

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their presence in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines. This reaction forms the isoindole-1,3-dione core, which can then be further functionalized through various synthetic methods . One efficient strategy involves the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which forms multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives, such as:

Uniqueness

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structure, which includes a fluorophenyl group and an oxoethoxy linkage. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c23-15-11-9-14(10-12-15)19(25)13-28-20-8-4-3-7-18(20)24-21(26)16-5-1-2-6-17(16)22(24)27/h3-4,7-12,16-17H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTURNIZHOAXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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